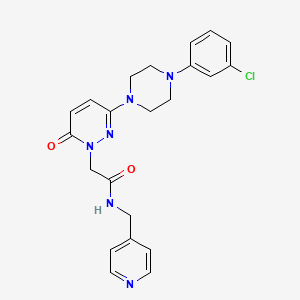![molecular formula C16H24FN3O3S B4501192 1-[(dimethylamino)sulfonyl]-N-[1-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4501192.png)
1-[(dimethylamino)sulfonyl]-N-[1-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide
Descripción general
Descripción
1-[(dimethylamino)sulfonyl]-N-[1-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24FN3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15224097 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiallergic Activity
Compounds structurally related to the one have been synthesized and evaluated for their antiallergic properties. For example, derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, sharing a similar structural motif with the amino sulfonyl and piperidine components, have shown activity in assays used to detect antiallergic activity, such as the passive foot anaphylaxis (PFA) assay. These findings suggest potential applications in developing new antiallergic therapeutic agents (D. A. Walsh et al., 1990).
Chemical Synthesis and Reactivity
The reactivity of compounds containing dimethylamino and sulfonyl groups towards primary amines in organic solvents has been studied, indicating their utility in synthetic organic chemistry. This aspect can lead to the development of new synthetic routes and methodologies for constructing complex molecules for various applications, from materials science to pharmaceuticals (S. Sekiguchi et al., 1988).
Fluorescent Molecular Probes
Derivatives with dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes, showcasing strong solvent-dependent fluorescence. This property is crucial for developing ultrasensitive fluorescent molecular probes, which can be used to study biological events and processes, highlighting their importance in biochemistry and cell biology research (Z. Diwu et al., 1997).
Direct Synthesis of Amines
The direct conversion of formyl groups to the trifluoromethyl group, resulting in amines, has been reported. This research underlines the compound's potential use in synthesizing amines, which are pivotal in creating pharmaceuticals, agrochemicals, and other nitrogen-containing organic compounds (W. Dmowski & M. Kamiński, 1983).
Antimicrobial Activity
Sulfonamide derivatives, sharing the sulfonyl functionality, have been synthesized and evaluated for their antibacterial activity. This points to the potential application of similar compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Ghorab et al., 2017).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-12(13-6-8-15(17)9-7-13)18-16(21)14-5-4-10-20(11-14)24(22,23)19(2)3/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZHOLJYQXWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501111.png)
![2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4501118.png)
![3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4501120.png)

![N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4501142.png)
![N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4501160.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501167.png)
![6,7-dimethyl-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B4501176.png)
![4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}benzamide](/img/structure/B4501184.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4501188.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4501198.png)
![5-(2-pyrrolidinyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4501214.png)
![(3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)(1,4-thiazinan-4-yl)methanone](/img/structure/B4501217.png)
